molecular formula C15H12O2S2 B14747512 S,S'-Methylene dibenzenecarbothioate CAS No. 2242-21-9

S,S'-Methylene dibenzenecarbothioate

Cat. No.: B14747512
CAS No.: 2242-21-9
M. Wt: 288.4 g/mol
InChI Key: KJRKDEBBCVUPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S,S'-Methylene dibenzenecarbothioate is a sulfur-containing organic compound characterized by a central methylene (-CH2-) bridge connecting two benzenecarbothioate groups. This structural motif confers unique chemical stability and reactivity, making it a subject of interest in medicinal chemistry and materials science.

Properties

CAS No.

2242-21-9

Molecular Formula

C15H12O2S2

Molecular Weight

288.4 g/mol

IUPAC Name

S-(benzoylsulfanylmethyl) benzenecarbothioate

InChI

InChI=1S/C15H12O2S2/c16-14(12-7-3-1-4-8-12)18-11-19-15(17)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

KJRKDEBBCVUPAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SCSC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(benzoylthio)methane typically involves the reaction of benzoyl chloride with a thiol compound under controlled conditions. One common method involves the use of benzoyl chloride and sodium sulfide in an organic solvent, such as dichloromethane, to produce bis(benzoylthio)methane . The reaction is usually carried out at room temperature and requires careful control of the reaction time and conditions to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for bis(benzoylthio)methane are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Bis(benzoylthio)methane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of bis(benzoylthio)methane, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(benzoylthio)methane has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(benzoylthio)methane involves its interaction with various molecular targets. The benzoylthio groups can form strong bonds with metal ions, making the compound useful in catalysis and materials science. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares S,S'-Methylene dibenzenecarbothioate with key structural analogs, emphasizing differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Unique Properties
This compound (hypothetical) C15H12O2S2 ~288.3 Central methylene bridge; dual benzenecarbothioate groups Enhanced rigidity; potential for symmetrical binding in biological systems
Benzenecarboximidamide, 4,4’-methylenebis- C15H16N2 224.3 Methylene bridge connecting two benzenecarboximidamide groups High affinity for metal ions; used in coordination chemistry
o-Benzyl s-prop-2-en-1-yl carbonodithioate C11H12OS2 224.3 Carbonodithioate group with benzyl and propenyl substituents Reactivity in thiol-exchange reactions; applications in polymer chemistry
S-(5-chloro-1,3-benzoxazol-2-yl) 2-chlorobenzenecarbothioate C14H7Cl2NO2S 324.18 Chlorinated benzoxazole and benzenecarbothioate groups Enhanced electrophilicity; potential antimicrobial activity
Diethyl 2-[(4-methylphenyl)methylene]malonate C15H18O4 262.3 Methylene-linked malonate ester with p-methylphenyl substituent Versatile synthon for Knoevenagel condensations; used in organic synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.